1,1,1-trifluoro-N-methyl-N-(pyrrolidin-2-ylmethyl)methanamine
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Overview
Description
1,1,1-Trifluoro-N-methyl-N-(pyrrolidin-2-ylmethyl)methanamine is a compound that features a trifluoromethyl group attached to a methanamine backbone, with a pyrrolidine ring as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-methyl-N-(pyrrolidin-2-ylmethyl)methanamine typically involves the reaction of a trifluoromethylated amine with a pyrrolidine derivative. One common method involves the nucleophilic substitution reaction where a trifluoromethylated amine reacts with a pyrrolidine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-methyl-N-(pyrrolidin-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-N-methyl-N-(pyrrolidin-2-ylmethyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of biological pathways involving amine receptors.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components for enhanced stability and performance.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(pyrrolidin-2-ylmethyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets due to its electron-withdrawing properties. This interaction can modulate the activity of the target, leading to various biological effects. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, influencing its binding mode and efficacy.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: A compound with a similar trifluoromethyl group but different substituents, used in different applications.
Methanamine, 1,1,1-trifluoro-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-: Another trifluoromethylated amine with distinct structural features.
Uniqueness
1,1,1-Trifluoro-N-methyl-N-(pyrrolidin-2-ylmethyl)methanamine is unique due to the presence of both a trifluoromethyl group and a pyrrolidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity towards certain biological targets. The compound’s unique structure allows for its use in a wide range of applications, from medicinal chemistry to materials science.
Properties
Molecular Formula |
C7H13F3N2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-methyl-N-(pyrrolidin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C7H13F3N2/c1-12(7(8,9)10)5-6-3-2-4-11-6/h6,11H,2-5H2,1H3 |
InChI Key |
KDMNKFUMIOCARX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCCN1)C(F)(F)F |
Origin of Product |
United States |
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